Guanadrel Sulfate

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

See also: Guanadrel (has active moiety).

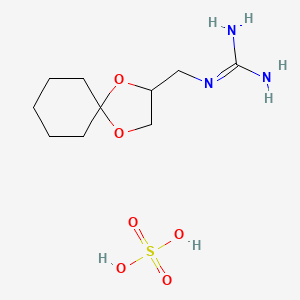

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H19N3O2.H2O4S/c2*11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h2*8H,1-7H2,(H4,11,12,13);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEVGQJRTFFMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CN=C(N)N.C1CCC2(CC1)OCC(O2)CN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40580-59-4 (Parent) | |

| Record name | Guanadrel sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045432 | |

| Record name | Guanadrel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 76 mg/ml @ 25 °C | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 1055 | |

| Record name | GUANADREL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder, Crystals from methanol/ethanol | |

CAS No. |

22195-34-2 | |

| Record name | Guanadrel sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanadrel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANADREL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT147RMO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANADREL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

213.5-215 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 718 | |

| Record name | GUANADREL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Guanadrel Sulfate: An In-Depth Guide to its Mechanism of Action on Adrenergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanadrel sulfate is a postganglionic adrenergic-blocking agent that exerts its antihypertensive effects by disrupting the normal functioning of sympathetic adrenergic neurons. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound. It details the drug's uptake into adrenergic nerve terminals, its interaction with synaptic vesicles, the subsequent depletion of norepinephrine stores, and its ultimate effect on neurotransmission. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating adrenergic neuron blockade, and provides visualizations of the key pathways and processes involved.

Introduction

This compound is an antihypertensive drug that acts as a false neurotransmitter, effectively inhibiting the release of norepinephrine from sympathetic nerve endings.[1][2][3] Its mechanism is closely related to that of guanethidine, though it exhibits a faster onset and shorter half-life.[3][4] Understanding the intricate molecular interactions of guanadrel with adrenergic neurons is crucial for the development of novel therapeutics targeting the sympathetic nervous system. This guide will delve into the core aspects of guanadrel's mechanism of action, supported by experimental evidence and methodologies.

Pharmacodynamics and Pharmacokinetics

Guanadrel's therapeutic effect is a direct consequence of its unique pharmacodynamic and pharmacokinetic properties. The drug is actively transported into the neuron where it interferes with neurotransmitter storage and release.

Pharmacodynamic Properties

The primary pharmacodynamic effect of guanadrel is the reduction of sympathetic tone, leading to decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] A study on the homologous upregulation of human arterial alpha-adrenergic responses by guanadrel demonstrated a significant reduction in plasma norepinephrine levels and extravascular norepinephrine release rate during guanadrel treatment compared to placebo.[5]

Pharmacokinetic Profile

Guanadrel is readily absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 0.5 to 1.25 hours.[2] The maximum concentration (Cmax) is approximately 42 ± 73 ng/mL.[2] The drug has a mean elimination half-life of about 10 to 12 hours.[2][4] Approximately 50% of an oral dose is excreted unchanged in the urine, while the remainder is metabolized by the liver.[2]

| Parameter | Value | Reference |

| Tmax | 0.5 - 1.25 hours | [2] |

| Cmax | ~42 ± 73 ng/mL | [2] |

| Half-life | ~10 - 12 hours | [2][4] |

| Metabolism | Hepatic (approx. 50%) | [2] |

| Excretion | Renal (approx. 50% unchanged) | [2] |

| Protein Binding | Low (~20%) | [1] |

Detailed Mechanism of Action

The mechanism of action of this compound can be dissected into three key stages: neuronal uptake, vesicular displacement of norepinephrine, and inhibition of norepinephrine release.

Stage 1: Uptake into Adrenergic Neurons

Guanadrel's journey begins with its transport from the synaptic cleft into the presynaptic adrenergic neuron. This process is not passive; the drug hijacks the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synapse.[1][6] This active transport mechanism concentrates guanadrel within the neuron, setting the stage for its subsequent actions.

Stage 2: Displacement of Norepinephrine from Vesicles

Once inside the neuron, guanadrel is recognized and transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[7] Within the vesicles, guanadrel displaces norepinephrine from its storage sites.[1][2] This leads to a gradual depletion of the readily releasable pool of norepinephrine.

Stage 3: Inhibition of Norepinephrine Release and "False Neurotransmitter" Action

Upon the arrival of a nerve impulse, the synaptic vesicles fuse with the presynaptic membrane, releasing their contents into the synaptic cleft. In a guanadrel-treated neuron, these vesicles contain a mixture of norepinephrine and guanadrel. Guanadrel itself is released but is pharmacologically inactive at postsynaptic adrenergic receptors.[6] This phenomenon is referred to as "false neurotransmission." The overall effect is a significant reduction in the amount of active norepinephrine released per nerve impulse, leading to diminished sympathetic signaling.[1][3]

Experimental Protocols

The elucidation of guanadrel's mechanism of action has relied on a variety of experimental techniques. Below are outlines of key protocols.

Protocol 1: Norepinephrine Uptake Inhibition Assay

This assay is used to determine the ability of guanadrel to inhibit the norepinephrine transporter (NET).

Objective: To quantify the inhibition of [³H]-norepinephrine uptake into cells expressing NET by guanadrel.

Materials:

-

Human neuroblastoma SK-N-BE(2)C cells (or other cells endogenously or recombinantly expressing NET)

-

24-well cell culture plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-norepinephrine

-

This compound

-

Desipramine (as a positive control for NET inhibition)

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Plate SK-N-BE(2)C cells in 24-well plates and grow to confluence.

-

Assay Preparation: Wash cells with KRH buffer.

-

Incubation: Add KRH buffer containing various concentrations of this compound or desipramine to the wells.

-

Initiate Uptake: Add [³H]-norepinephrine to each well to a final concentration equivalent to the Kₘ for the transporter (e.g., 416 nM for SK-N-BE(2)C cells).

-

Incubation Period: Incubate the plates at 37°C for a defined period (e.g., 10 minutes).

-

Terminate Uptake: Rapidly wash the cells with ice-cold KRH buffer to remove extracellular [³H]-norepinephrine.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of guanadrel that inhibits 50% of [³H]-norepinephrine uptake (IC₅₀) by non-linear regression analysis.

Protocol 2: Measurement of Norepinephrine Release from Isolated Tissues

This ex vivo protocol assesses the effect of guanadrel on nerve stimulation-induced norepinephrine release.

Objective: To measure the efflux of [³H]-norepinephrine from an isolated tissue preparation (e.g., rat mesenteric artery) following electrical field stimulation in the presence and absence of guanadrel.

Materials:

-

Isolated rat mesenteric artery segments

-

Organ bath system with electrodes for electrical field stimulation

-

Krebs-Henseleit solution

-

[³H]-norepinephrine

-

This compound

-

Fraction collector

-

Scintillation counter

Procedure:

-

Tissue Preparation: Mount segments of the mesenteric artery in an organ bath superfused with Krebs-Henseleit solution.

-

Radiolabeling: Incubate the tissue with [³H]-norepinephrine to label the vesicular stores.

-

Washout: Superfuse the tissue with fresh Krebs-Henseleit solution to remove excess unincorporated radioactivity.

-

Basal Release: Collect fractions of the superfusate to measure basal [³H]-norepinephrine efflux.

-

Stimulation-Induced Release (S1): Apply electrical field stimulation (e.g., 2 Hz for 60 seconds) and collect the superfusate to measure the first stimulation-induced release.

-

Drug Incubation: Introduce this compound into the superfusion medium and incubate for a defined period.

-

Stimulation-Induced Release (S2): Apply a second identical electrical field stimulation in the presence of guanadrel and collect the superfusate.

-

Quantification: Measure the radioactivity in all collected fractions using a scintillation counter.

-

Data Analysis: Calculate the ratio of stimulation-induced release in the presence of guanadrel (S2) to the initial release (S1) to determine the inhibitory effect of the drug.

Protocol 3: VMAT2 Binding Assay

This assay determines the affinity of guanadrel for the vesicular monoamine transporter 2.

Objective: To measure the displacement of a radiolabeled VMAT2 ligand (e.g., [³H]-dihydrotetrabenazine) from synaptic vesicles by guanadrel.

Materials:

-

Isolated synaptic vesicles from rat striatum

-

[³H]-dihydrotetrabenazine ([³H]-DTBZ)

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles from rat striatal tissue by differential centrifugation.

-

Binding Reaction: In a microcentrifuge tube, combine the synaptic vesicle preparation, [³H]-DTBZ, and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the concentration of guanadrel that displaces 50% of the specific [³H]-DTBZ binding (IC₅₀) and calculate the inhibitory constant (Ki).

Summary of Quantitative Data

The following table summarizes key quantitative findings from studies on this compound.

| Parameter | Finding | Species/Model | Reference |

| Plasma Norepinephrine Levels | Decreased from 1.28 ± 0.09 to 0.85 ± 0.06 nM | Human | [5] |

| Extravascular Norepinephrine Release Rate | Decreased from 7.1 ± 0.7 to 4.0 ± 0.2 nmol/min per m² | Human | [5] |

| Norepinephrine Depletion (Proliferation of Dentate Gyrus Progenitor Cells) | 63% reduction | Rat | [8] |

| Blood Pressure Reduction (Diastolic) | Effective in patients with diastolic BP of 95 to 120 mm Hg | Human | [5] |

| Effective Antihypertensive Dosage (Step-Two Therapy) | 10 to 30 mg/day | Human | [4] |

Conclusion

This compound's mechanism of action on adrenergic neurons is a multi-step process involving active uptake into the neuron, concentration within synaptic vesicles, displacement of norepinephrine, and subsequent release as a false neurotransmitter. This leads to a profound and sustained reduction in sympathetic neurotransmission, which underlies its therapeutic efficacy as an antihypertensive agent. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the pharmacology of adrenergic neuron blocking agents and to design novel therapeutics with improved efficacy and safety profiles.

References

- 1. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 3. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. A dose-titration trial of guanadrel as step-two therapy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 7. drugs.com [drugs.com]

- 8. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical synthesis and purification of Guanadrel Sulfate

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Guanadrel Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, an antihypertensive agent. The information is compiled from established scientific literature and patents, offering detailed protocols and quantitative data to support research and development activities in medicinal chemistry and drug manufacturing.

Chemical Synthesis of Guanadrel

The synthesis of guanadrel, chemically known as (1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine, is a multi-step process. The most referenced synthetic route involves the reaction of (1,4-dioxaspiro[4.5]decan-2-yl)methylamine with a guanylating agent. A common and effective method for guanylation is the use of 3,5-dimethylpyrazole-1-carboxamidine nitrate in the presence of a base.

Experimental Protocol for Guanadrel Synthesis

The following protocol is a detailed method for the synthesis of guanadrel:

-

Guanylation Reaction:

-

To a solution of (1,4-dioxaspiro[4.5]decan-2-yl)methylamine (1 equivalent) in a suitable solvent such as ethanol, add 3,5-dimethylpyrazole-1-carboxamidine nitrate (1.1 equivalents).

-

The reaction mixture is stirred at reflux for a specified period, typically several hours, to ensure the completion of the guanylation reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude guanadrel is then subjected to purification to remove unreacted starting materials and byproducts.

-

Purification of Guanadrel and Formation of this compound

Purification of the synthesized guanadrel is critical to ensure its suitability for pharmaceutical applications. The free base form of guanadrel is typically purified before its conversion to the sulfate salt.

Experimental Protocol for Purification and Salt Formation

-

Purification of Guanadrel Free Base:

-

The crude guanadrel can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of dichloromethane and methanol, to isolate the pure free base.

-

-

Formation of this compound:

-

The purified guanadrel free base is dissolved in a suitable solvent, for example, ethanol.

-

A stoichiometric amount of sulfuric acid (0.5 equivalents for the hemisulfate salt) dissolved in the same solvent is added dropwise to the guanadrel solution with stirring.

-

The addition of sulfuric acid leads to the precipitation of this compound.

-

-

Recrystallization of this compound:

-

The precipitated this compound is collected by filtration.

-

For further purification, the salt is recrystallized from a suitable solvent system, such as a mixture of methanol and ether. The solid is dissolved in a minimal amount of hot methanol, and ether is added until turbidity is observed. The solution is then allowed to cool slowly to facilitate the formation of high-purity crystals.

-

The recrystallized this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Guanadrel Synthesis | ||

| Molar Ratio of Amine to Guanylating Agent | 1 : 1.1 | General synthetic knowledge |

| This compound Properties | ||

| Melting Point | 213.5-215 °C | [1] |

Visualizing the Process

To better illustrate the synthesis and purification workflows, the following diagrams are provided.

Caption: Synthetic pathway for Guanadrel.

Caption: Workflow for the purification of Guanadrel and formation of its sulfate salt.

References

Guanadrel Sulfate molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanadrel sulfate, an adrenergic neuron blocking agent, has historically been used as an antihypertensive agent. This document provides a detailed overview of its molecular structure, physicochemical properties, and mechanism of action. It includes a summary of its pharmacokinetic profile and detailed experimental protocols for its synthesis, in vitro assessment of its mechanism of action, and in vivo evaluation of its antihypertensive effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Molecular Structure and Properties

Guanadrel is a guanidine derivative with a spiroketal moiety. The active form is the sulfate salt, which is a white to off-white crystalline powder.

Chemical Structure:

-

Guanadrel (Base):

-

This compound:

Physicochemical Properties

The following table summarizes the key physicochemical properties of guanadrel and its sulfate salt.

| Property | Value | Source |

| This compound | ||

| Physical Appearance | White to off-white crystalline powder | |

| Melting Point | 213.5-215 °C | |

| Solubility in Water (25 °C) | 76 mg/mL | |

| Guanadrel (Base) - Predicted/Experimental | ||

| logP | 0.6 | DrugBank Online |

| pKa (Strongest Basic) | 12.02 (Predicted) | DrugBank Online |

| Water Solubility | 1.73 mg/mL (Predicted) | DrugBank Online |

Pharmacokinetic Properties

Guanadrel is rapidly absorbed from the gastrointestinal tract.[1] The following table outlines its pharmacokinetic parameters in humans.

| Parameter | Value | Source |

| Bioavailability | Rapidly and well absorbed from the gastrointestinal tract. | [1] |

| Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | |

| Onset of Action | 0.5 - 2 hours | |

| Peak Hypotensive Effect | 4 - 6 hours | |

| Duration of Action | 4 - 14 hours | |

| Protein Binding | ~20% | |

| Metabolism | Hepatic (approximately 40-50%) | |

| Elimination Half-Life | Biphasic: Initial phase ~2 hours, Terminal phase ~10-12 hours | |

| Excretion | Primarily renal (~85% within 24 hours, 40-50% as unchanged drug) |

Mechanism of Action

This compound exerts its antihypertensive effect by acting as a postganglionic adrenergic neuron blocking agent.[1] Its mechanism involves the following key steps:

-

Uptake into Sympathetic Neurons: Guanadrel is actively transported into sympathetic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.

-

Displacement of Norepinephrine: Once inside the neuron, guanadrel is concentrated in and slowly displaces norepinephrine from its storage vesicles.[1]

-

Inhibition of Norepinephrine Release: This displacement leads to a depletion of norepinephrine stores and blocks the release of norepinephrine in response to sympathetic nerve stimulation.[1]

-

Reduced Vasoconstriction: The decreased release of norepinephrine at the neuroeffector junction results in reduced stimulation of adrenergic receptors on blood vessels, leading to vasodilation and a decrease in blood pressure.[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of guanadrel at the sympathetic nerve terminal.

Caption: Mechanism of action of Guanadrel at the sympathetic neuron.

Experimental Protocols

Synthesis of this compound

Note: For precise, step-by-step instructions, it is imperative to consult the full text of U.S. Patent 3,547,951.

In Vitro Norepinephrine Transporter (NET) Uptake Assay

This protocol is designed to assess the inhibitory effect of guanadrel on the norepinephrine transporter.

Objective: To determine the IC₅₀ of guanadrel for the inhibition of norepinephrine uptake in cells expressing the human norepinephrine transporter (hNET).

Materials:

-

HEK293 cells stably expressing hNET

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-Norepinephrine

-

This compound

-

Desipramine (as a positive control)

-

Scintillation fluid and vials

-

Scintillation counter

Methodology:

-

Cell Culture: Culture hNET-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed the cells in a 24-well plate at a density of 200,000 cells/well and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, wash the cells with KRH buffer. Prepare serial dilutions of this compound and desipramine in KRH buffer.

-

Inhibition Assay:

-

Add the different concentrations of guanadrel or desipramine to the wells.

-

Add [³H]-Norepinephrine to a final concentration approximately equal to its Kₘ value (e.g., 400 nM).

-

Incubate for a specified time (e.g., 10 minutes) at room temperature.

-

-

Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of guanadrel that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀) by non-linear regression analysis.

Experimental Workflow Diagram:

Caption: Workflow for an in vitro Norepinephrine Transporter (NET) uptake assay.

In Vivo Evaluation of Antihypertensive Effect in a Rodent Model

This protocol outlines a method for assessing the blood pressure-lowering effects of this compound in spontaneously hypertensive rats (SHR).

Objective: To evaluate the dose-dependent effect of orally administered this compound on systolic and diastolic blood pressure in conscious, freely moving SHRs.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

This compound

-

Vehicle (e.g., sterile water or saline)

-

Telemetry system for blood pressure monitoring (implantable transducers) or tail-cuff plethysmography system

-

Oral gavage needles

Methodology:

-

Animal Acclimatization and Surgical Implantation (Telemetry):

-

Acclimatize male SHRs (12-14 weeks old) to the housing conditions for at least one week.

-

Surgically implant telemetry transducers into the abdominal aorta for continuous blood pressure monitoring. Allow for a recovery period of at least one week.

-

-

Baseline Blood Pressure Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 24 hours before drug administration.

-

Drug Administration:

-

Prepare solutions of this compound in the vehicle at various concentrations.

-

Administer a single oral dose of this compound or vehicle to different groups of rats via oral gavage.

-

-

Blood Pressure Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours post-administration.

-

Data Analysis:

-

Calculate the change in SBP, DBP, and HR from baseline for each treatment group.

-

Determine the time to peak effect and the duration of action.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-response relationship.

-

Logical Relationship Diagram for In Vivo Study:

Caption: Logical flow of an in vivo study on Guanadrel's antihypertensive effects.

Conclusion

This compound is a potent antihypertensive agent with a well-defined mechanism of action involving the blockade of adrenergic neurons. This guide provides a comprehensive summary of its chemical and pharmacological properties, along with detailed protocols for its study. While it has been largely superseded in clinical practice due to side effects such as orthostatic hypotension, it remains a valuable tool for researchers studying the sympathetic nervous system and adrenergic pharmacology.

References

Guanadrel Sulfate as a Substitute Neurotransmitter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanadrel sulfate is a postganglionic adrenergic-blocking agent that has been utilized as an antihypertensive medication. Its mechanism of action is predicated on the "substitute neurotransmitter" or "false neurotransmitter" theory. This guide provides a detailed examination of this theory, consolidating available data on its mechanism, pharmacokinetics, and the experimental approaches used to elucidate its function. Guanadrel is actively transported into sympathetic neurons via the norepinephrine transporter (NET), where it is subsequently concentrated in synaptic vesicles, displacing norepinephrine. Upon nerve stimulation, guanadrel is released into the synaptic cleft instead of norepinephrine. As guanadrel has no significant agonist activity at adrenergic receptors, this process results in a reduction of sympathetic tone and a consequent lowering of blood pressure. This document outlines the key signaling pathways, summarizes relevant data, and describes generalized experimental protocols for studying compounds with this mechanism of action.

Introduction

This compound is a guanidine derivative that exerts its antihypertensive effects by interfering with the function of the sympathetic nervous system.[1][2] Unlike receptor antagonists that block the action of neurotransmitters at the postsynaptic membrane, guanadrel acts at the presynaptic terminal of adrenergic neurons.[3] The core of its therapeutic action lies in its ability to act as a substitute for the endogenous neurotransmitter, norepinephrine.[4][5] This document serves as a technical resource for researchers and professionals in drug development, providing a comprehensive overview of the substitute neurotransmitter theory as it pertains to this compound.

The Substitute Neurotransmitter Theory of this compound

The central hypothesis for the mechanism of action of this compound is its role as a false neurotransmitter. This theory can be broken down into a series of sequential steps, each of which is critical for its overall pharmacological effect.

-

Neuronal Uptake: Guanadrel is recognized and transported from the synaptic cleft into the cytoplasm of adrenergic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.[1][6][7]

-

Vesicular Sequestration: Once inside the neuron, guanadrel is actively transported into synaptic vesicles by the vesicular monoamine transporter (VMAT). In this process, it competes with and displaces norepinephrine from its storage sites within these vesicles.[1][6]

-

Depletion of Norepinephrine: Over time, the continued uptake and vesicular sequestration of guanadrel lead to a significant depletion of norepinephrine stores within the sympathetic nerve terminals.[8]

-

Release upon Stimulation: When an action potential reaches the nerve terminal, it triggers the fusion of synaptic vesicles with the presynaptic membrane. Due to its accumulation in these vesicles, guanadrel is released into the synaptic cleft in place of norepinephrine.[3][4]

-

Lack of Postsynaptic Activity: Guanadrel does not bind effectively to postsynaptic alpha- or beta-adrenergic receptors. Therefore, its release does not elicit a physiological response, leading to a net reduction in sympathetic neurotransmission.[3]

Signaling Pathway Diagram

Caption: Mechanism of this compound as a substitute neurotransmitter.

Quantitative Data

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Absorption | Rapidly and almost completely absorbed orally. | [5] |

| Peak Plasma Concentration | 1.5 - 2 hours post-oral administration. | [5] |

| Protein Binding | Approximately 20% | [5] |

| Metabolism | 40-50% metabolized in the liver. | [5] |

| Half-life (initial phase) | ~2 hours (range: 1-4 hours) | [5] |

| Half-life (elimination) | ~10-12 hours (range: 5-45 hours) | [2][5] |

Table 2: Comparative Clinical Efficacy and Side Effects

| Drug | Patient Population | Key Efficacy Findings | Common Side Effects | Reference(s) |

| This compound | Mild to moderate hypertension | Comparable efficacy to guanethidine and methyldopa. | Less orthostatic dizziness and diarrhea than guanethidine; fewer CNS side effects than methyldopa. | [2][9] |

| Guanethidine Sulfate | Essential hypertension | Similar blood pressure reduction to guanadrel. | Higher frequency of orthostatic faintness and diarrhea compared to guanadrel. | [9] |

| Methyldopa | Mild to moderate hypertension | Similar blood pressure control to guanadrel. | More frequent and severe drowsiness compared to guanadrel. | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for guanadrel are not extensively reported in readily accessible modern literature. However, based on studies of guanadrel and analogous compounds like guanethidine, the following sections describe the general methodologies employed.

In Vitro Norepinephrine Uptake Assays

These assays are fundamental to demonstrating the interaction of a compound with the norepinephrine transporter.

Objective: To quantify the ability of guanadrel to inhibit the uptake of norepinephrine into cells expressing NET.

General Methodology:

-

Cell Culture: Use of cultured sympathetic neurons or cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).[10]

-

Radiolabeling: Utilize radiolabeled norepinephrine, typically [3H]-norepinephrine, as a tracer.

-

Inhibition Assay:

-

Cells are pre-incubated with varying concentrations of this compound.

-

[3H]-norepinephrine is added to initiate the uptake reaction.

-

The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped by rapid washing with ice-cold buffer to remove extracellular [3H]-norepinephrine.

-

-

Quantification: The amount of intracellular [3H]-norepinephrine is quantified by liquid scintillation counting.

-

Data Analysis: The results are used to calculate the IC50 value of guanadrel for norepinephrine uptake inhibition.

Norepinephrine Displacement and Release Studies

These experiments aim to demonstrate that guanadrel displaces norepinephrine from storage vesicles and can be released upon neuronal stimulation.

Objective: To measure the release of pre-loaded [3H]-norepinephrine from sympathetic neurons after exposure to guanadrel and subsequent stimulation.

General Methodology:

-

Tissue/Cell Preparation: Isolated tissues with rich sympathetic innervation (e.g., rat mesenteric artery) or cultured sympathetic neurons are used.[11]

-

Loading with Radiolabel: The preparation is incubated with [3H]-norepinephrine to label the vesicular stores.

-

Washout: A washout period with fresh buffer is performed to remove excess extracellular radiolabel.

-

Guanadrel Incubation: The preparation is then incubated with this compound.

-

Stimulation: Neuronal stimulation is induced, typically by electrical field stimulation or by a depolarizing agent like high potassium concentration.

-

Sample Collection: The superfusate is collected in fractions before, during, and after stimulation.

-

Quantification: The amount of [3H]-norepinephrine in each fraction is determined by scintillation counting to assess its release.

In Vivo Animal Studies

Animal models are used to study the overall physiological effects of guanadrel on blood pressure and catecholamine levels.

Objective: To determine the effect of guanadrel administration on plasma catecholamine levels and blood pressure in an animal model of hypertension.

General Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model.

-

Drug Administration: this compound is administered to the animals, typically orally.

-

Blood Pressure Monitoring: Blood pressure is monitored continuously or at regular intervals using telemetry or tail-cuff methods.

-

Blood Sampling: Blood samples are collected at various time points after drug administration.[12]

-

Catecholamine Analysis: Plasma is separated, and the concentrations of norepinephrine and epinephrine are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[12][13]

-

Data Analysis: Changes in blood pressure and plasma catecholamine levels are correlated with the dose and time course of guanadrel administration.

Experimental Workflow Diagram

Caption: Generalized workflow for characterizing a substitute neurotransmitter.

Conclusion

The theory of this compound acting as a substitute neurotransmitter is well-supported by a consistent body of qualitative evidence. Its uptake via the norepinephrine transporter, subsequent displacement of norepinephrine from vesicular stores, and release as an inert substitute provide a clear and logical framework for its sympatholytic and antihypertensive effects. However, for a comprehensive understanding and for the development of novel agents with a similar mechanism of action, a more detailed quantitative characterization is necessary. Future research could focus on utilizing modern pharmacological techniques to determine precise binding affinities and to directly visualize and quantify the kinetics of guanadrel uptake, storage, and release at the single-neuron level. Such data would be invaluable for refining our understanding of this class of drugs and for the rational design of new therapeutics targeting the sympathetic nervous system.

References

- 1. Guanethidine - Wikipedia [en.wikipedia.org]

- 2. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guanadrel | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. guanadrel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. fpnotebook.com [fpnotebook.com]

- 9. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sympathetic neurons grown in culture generate ATP by glycolysis: correlation between ATP content and [3H]norepinephrine uptake and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma catecholamine measurements in resting and stressed conscious rats, using high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Guanadrel Sulfate to the Norepinephrine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Guanadrel Sulfate and the Norepinephrine Transporter

Guanadrel is a postganglionic adrenergic blocking agent that has been used in the treatment of hypertension.[1][2][3] Its therapeutic effect is achieved by reducing sympathetic tone. The primary molecular target of guanadrel is the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of proteins.[1][4] NET is a crucial membrane transport protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating noradrenergic signaling.[4][5] Guanadrel's interaction with NET is unique in that it acts as a substrate for the transporter.[1]

This compound and Norepinephrine Transporter Interaction

This compound is actively transported into sympathetic neurons via the norepinephrine transporter.[2][6] Once inside the neuron, it is concentrated in storage vesicles, where it gradually displaces norepinephrine. This leads to a depletion of norepinephrine stores and a reduction in the amount of neurotransmitter released upon nerve stimulation.[2] This mechanism effectively blunts the sympathetic response, leading to vasodilation and a decrease in blood pressure. While this interaction is well-established, quantitative in vitro binding affinity data remains elusive in publicly accessible literature.

Data Presentation: Interaction of Guanadrel and Other Ligands with the Norepinephrine Transporter

To provide context for the interaction of guanadrel with NET, the following table summarizes its known mechanism and includes quantitative binding affinity data for well-characterized NET inhibitors, desipramine and nisoxetine.

| Compound | Interaction Type with NET | Ki (nM) | Kd (nM) | Reference |

| This compound | Substrate, competitive inhibitor of norepinephrine uptake | Not Available | Not Available | [1][2] |

| Desipramine | Inhibitor | 0.49 - 3.5 | Not Available | [7][8] |

| Nisoxetine | Potent and selective inhibitor | 1.4 | 0.76 | [9][10] |

Experimental Protocols for Assessing NET Interaction

The following are detailed, generalized protocols for common in vitro assays used to characterize the interaction of compounds with the norepinephrine transporter.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the norepinephrine transporter.

Materials:

-

Cell membranes prepared from cells stably expressing human NET (e.g., HEK293-hNET cells)

-

Radioligand (e.g., [3H]nisoxetine or [3H]desipramine)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding inhibitor (e.g., a high concentration of a known NET inhibitor like desipramine)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing NET in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a known inhibitor). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Norepinephrine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., [3H]norepinephrine) into cells expressing the norepinephrine transporter.

Materials:

-

Cells stably expressing human NET (e.g., HEK293-hNET or SK-N-BE(2)M17 cells)

-

Labeled substrate (e.g., [3H]norepinephrine)

-

Test compound (this compound)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Inhibitor for non-specific uptake (e.g., a high concentration of desipramine)

-

96-well cell culture plates

-

Scintillation fluid

-

Microplate scintillation counter or appropriate fluorescence plate reader if using a fluorescent substrate.

Procedure:

-

Cell Culture: Plate the NET-expressing cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound (this compound) or vehicle for a specified time.

-

Uptake Initiation: Add the labeled substrate (e.g., [3H]norepinephrine) to each well to start the uptake reaction. Incubate for a short period at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the rate of uptake at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the substrate uptake (IC50).

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound at the Sympathetic Nerve Terminal.

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow of a Competitive Radioligand Binding Assay for NET.

Conclusion

This compound exerts its antihypertensive effects through a direct interaction with the norepinephrine transporter, acting as a substrate that leads to the depletion of neuronal norepinephrine. While quantitative in vitro binding affinity data for guanadrel is not currently available, its mechanism of action is well-characterized. The experimental protocols provided in this guide offer a framework for researchers to conduct their own in vitro studies to further elucidate the binding properties of guanadrel or other novel compounds targeting the norepinephrine transporter. The visualizations included aim to provide a clear conceptual understanding of both the molecular mechanism and the experimental procedures involved in the study of NET ligands. Further research is warranted to quantitatively define the binding affinity of this compound to the norepinephrine transporter.

References

- 1. guanadrel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Guanadrel - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Desipramine - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Nisoxetine - Wikipedia [en.wikipedia.org]

Guanadrel Sulfate: A Technical Guide to Physicochemical Properties and Solubility

For Immediate Release

This document provides an in-depth analysis of the physicochemical properties and solubility of Guanadrel Sulfate, an adrenergic neuron-blocking agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its core chemical and physical characteristics.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1. The compound is the sulfate salt of guanadrel, with a molecular formula of (C₁₀H₁₉N₃O₂)₂·H₂SO₄ and a corresponding molecular weight of approximately 524.6 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine;sulfuric acid | [3] |

| Molecular Formula | (C₁₀H₁₉N₃O₂)₂·H₂SO₄ | [1][2] |

| Molecular Weight | 524.6 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 213.5–215 °C | [1] |

| pKa (Strongest Basic) | 12.56 (Predicted) | |

| LogP | 0.6 (Guanadrel base) | |

| Hygroscopicity | Data not available. USP "loss on drying" specification is ≤ 0.5%.[4] | |

| Polymorphism | No specific studies on polymorphism were identified in the literature. |

Solubility Profile

The solubility of a drug substance is a critical factor influencing its bioavailability and formulation development. An experimental value for the aqueous solubility of this compound has been reported as 76 mg/mL at 25 °C.[1] Other sources provide predicted aqueous solubility values that are considerably lower. It is also reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3]

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | 76 mg/mL (Experimental) | 25 °C | [1] |

| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [3] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Not Specified | [3] |

| Ethanol | 30 mg/mL | Not Specified | [3] |

Experimental Methodologies

Detailed experimental protocols specific to this compound are not extensively published. However, standard methodologies for determining key physicochemical properties are well-established.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Protocol:

-

Preparation: An excess amount of this compound is added to a vial to ensure that a saturated solution is formed.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment for a sufficient period to reach equilibrium between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered or centrifuged to separate the solid phase from the liquid phase.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol for compounds with limited aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized titrant (e.g., HCl or NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

Mechanism of Action

This compound exerts its antihypertensive effect by acting as a false neurotransmitter. It is taken up by adrenergic neurons and displaces norepinephrine from storage vesicles. This leads to a depletion of norepinephrine and a subsequent reduction in sympathetic nerve stimulation, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway for this compound's Antihypertensive Action

Caption: Guanadrel is taken up into the neuron, displacing norepinephrine from vesicles, leading to reduced release and decreased vasoconstriction.

This technical guide provides a summary of the currently available information on the physicochemical properties and solubility of this compound. For further detailed analysis, direct experimental determination under specific laboratory conditions is recommended.

References

Guanadrel Sulfate uptake mechanism in sympathetic neurons

An In-depth Technical Guide to the Uptake Mechanism of Guanadrel Sulfate in Sympathetic Neurons

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a postganglionic adrenergic neuron-blocking agent historically used for the management of hypertension. Its therapeutic effect is contingent upon its selective uptake and concentration within peripheral sympathetic neurons. This document provides a detailed examination of the molecular mechanisms governing this uptake process, focusing on the key transporters involved. It includes a summary of the available data, detailed experimental protocols for studying neurotransmitter uptake, and visual diagrams of the relevant pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Uptake Mechanism

The primary mechanism by which Guanadrel exerts its pharmacological effect is initiated by its transport from the extracellular space into the cytoplasm of sympathetic neurons. This process is not passive but is mediated by an active transport system.

The Role of the Norepinephrine Transporter (NET)

Guanadrel is recognized and transported by the Norepinephrine Transporter (NET) , also known as Solute Carrier Family 6 Member 2 (SLC6A2).[1][2] NET is a sodium- and chloride-dependent transporter responsible for the high-affinity reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a critical step for terminating neurotransmission.[1][3]

Guanadrel acts as a "false neurotransmitter." It is a substrate for NET and competitively inhibits the reuptake of norepinephrine.[4][5] The uptake of Guanadrel into the neuron is therefore dependent on the same ion gradients that drive norepinephrine transport.[1] This active transport allows Guanadrel to accumulate inside the sympathetic neuron at concentrations much higher than in the plasma.

Intraneuronal Sequestration and Action

Once inside the neuron, Guanadrel is further transported from the cytoplasm into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT) .[6] This sequestration into storage vesicles is a crucial step. Within the vesicles, Guanadrel slowly displaces norepinephrine from its storage sites.[4][5][7] This leads to two primary outcomes:

-

Depletion of Norepinephrine Stores: Over time, the vesicular stores of norepinephrine are significantly diminished.

-

Inhibition of Neurotransmitter Release: When a nerve impulse arrives at the terminal, the vesicles release their contents. With Guanadrel occupying the vesicles, the amount of norepinephrine released into the synaptic cleft is drastically reduced, leading to a blockade of sympathetic neurotransmission.[5][7]

This entire process effectively creates a chemical sympathectomy, reducing vascular resistance and lowering blood pressure.[8]

Data Presentation: Transporter and Ligand Properties

While specific kinetic values (K_m, V_max) for Guanadrel transport by NET are not detailed in the provided search results, the characteristics of the transporter can be understood from its interaction with the endogenous substrate, norepinephrine, and known inhibitors.

Table 1: Properties of Key Proteins in Guanadrel Uptake

| Protein Name | Gene Name | Function | Role in Guanadrel Action |

| Norepinephrine Transporter (NET) | SLC6A2 | Na+/Cl--dependent reuptake of norepinephrine from the synaptic cleft.[1] | Actively transports Guanadrel into the sympathetic neuron.[9][10] |

| Vesicular Monoamine Transporter (VMAT) | SLC18A1/2 | Transports monoamines (e.g., norepinephrine, dopamine) from the cytoplasm into synaptic vesicles.[6] | Sequesters Guanadrel into synaptic vesicles, leading to norepinephrine displacement.[6] |

Table 2: Examples of NET Ligands and Their Interaction

| Compound | Class | Mechanism of Interaction with NET | Clinical Relevance to Guanadrel |

| Guanadrel | Adrenergic Neuron Blocker | Substrate; transported into the neuron.[4][5] | The primary mechanism of action relies on this transport. |

| Norepinephrine | Endogenous Neurotransmitter | Primary endogenous substrate for transport.[3] | Guanadrel competes with norepinephrine for uptake via NET.[4] |

| Guanethidine | Adrenergic Neuron Blocker | Substrate; transported into the neuron.[2][10] | A similar-acting drug whose uptake is also blocked by NET inhibitors.[10] |

| Desipramine | Tricyclic Antidepressant | Potent inhibitor of NET; blocks the transporter.[10][11] | Can antagonize the antihypertensive effects of Guanadrel by preventing its neuronal uptake.[10] |

| Cocaine | Psychostimulant | Inhibitor of NET; blocks the transporter.[6] | Blocks the reuptake of norepinephrine and would be expected to block Guanadrel uptake. |

Visualization of Pathways and Workflows

Signaling Pathway for Guanadrel Uptake and Action

Caption: Guanadrel uptake via NET and subsequent displacement of norepinephrine.

Experimental Workflow for a Neurotransmitter Uptake Assay

Caption: A typical experimental workflow for a radiolabeled uptake assay.

Experimental Protocols

The following protocols are generalized methodologies for quantifying the uptake of neurotransmitters or analogous compounds like Guanadrel into cultured cells.

Protocol 1: Radiolabeled Substrate Uptake Assay

This classic method provides high sensitivity for measuring transporter function and inhibition kinetics.

-

Principle: Cells expressing NET are incubated with a radiolabeled substrate (e.g., ³H-norepinephrine). The amount of radioactivity accumulated inside the cells is proportional to transporter activity. Test compounds (like Guanadrel or inhibitors) are added to measure their effect on substrate uptake.[12]

-

Materials:

-

Cell line expressing NET (e.g., HEK293-hNET, PC12, SH-SY5Y).

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

-

Poly-D-lysine coated 96-well microplates.

-

Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS).

-

Radiolabeled substrate: ³H-Norepinephrine.

-

Unlabeled test compounds (Guanadrel, desipramine, etc.).

-

Scintillation fluid and vials.

-

Microplate scintillation counter.

-

-

Methodology:

-

Cell Plating: Seed cells into a 96-well plate at a density that yields a confluent monolayer the next day (e.g., 50,000 - 80,000 cells/well).[13]

-

Pre-incubation: On the day of the assay, aspirate the culture medium. Wash cells once with 100 µL of pre-warmed KRH buffer.

-

Add 50 µL of KRH buffer containing the desired concentration of the test inhibitor (or vehicle for control wells). Incubate for 10-20 minutes at 37°C.

-

Uptake Initiation: Add 50 µL of KRH buffer containing a fixed concentration of ³H-Norepinephrine (to achieve a final concentration in the nanomolar range) and, for competition assays, varying concentrations of unlabeled Guanadrel.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). Non-specific uptake is determined by running a parallel set of wells at 4°C or in the presence of a high concentration of a known inhibitor like desipramine.

-

Termination: Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 150 µL of ice-cold KRH buffer.

-

Cell Lysis: Add 100 µL of 1% SDS or 0.1 M NaOH to each well to lyse the cells.

-

Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (counts per minute at 4°C) from the total uptake (counts per minute at 37°C). Data can be used to calculate IC₅₀ values for inhibitors or K_m and V_max for substrates using non-linear regression analysis.

Protocol 2: Fluorescence-Based Transporter Assay

This method offers a higher-throughput, non-radioactive alternative, suitable for screening large compound libraries.

-

Principle: This assay uses a fluorescent substrate that mimics biogenic amines.[13] The substrate is taken up by the transporter into the cell, leading to an increase in intracellular fluorescence. A masking dye in the extracellular medium quenches the fluorescence of any substrate remaining outside the cells, allowing for a no-wash, real-time kinetic measurement.[14][15]

-

Materials:

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye.

-

Cell line expressing NET.

-

Black, clear-bottom 96- or 384-well microplates.

-

HBSS or other appropriate buffer.

-

Test compounds (Guanadrel, inhibitors).

-

A bottom-reading fluorescence microplate reader capable of kinetic reads.

-

-

Methodology:

-

Cell Plating: Plate cells in a black, clear-bottom microplate and grow overnight to form a confluent monolayer.[15]

-

Compound Addition: Remove the culture medium and add 50 µL of buffer containing the test compounds at various concentrations. Incubate for 10-20 minutes at 37°C.

-

Dye Preparation: Reconstitute the fluorescent substrate/masking dye mixture according to the manufacturer's instructions.

-

Assay Initiation: Add 50 µL of the prepared dye solution to each well.

-

Fluorescence Reading: Immediately place the plate into a pre-warmed (37°C) bottom-reading fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., one reading every minute). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

-

-

Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) or the area under the curve is proportional to transporter activity. Inhibition curves can be generated by plotting the rate of uptake against the log concentration of the inhibitor to determine IC₅₀ values.

References

- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 2. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Guanadrel : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Guanadrel - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Guanadrel | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Guanethidine and related agents. 3. Antagonism by drugs which inhibit the norepinephrine pump in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. moleculardevices.com [moleculardevices.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

Methodological & Application

Guanadrel Sulfate: Application Notes and Protocols for In Vivo Hypertension Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanadrel sulfate is a postganglionic adrenergic-blocking agent that has been utilized as an antihypertensive agent.[1][2][3] Its mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings, leading to a reduction in arteriolar vasoconstriction and a subsequent decrease in blood pressure.[1][2][3] Guanadrel is taken up by sympathetic neurons via the norepinephrine transporter, where it displaces norepinephrine from its storage vesicles.[2] This document provides detailed application notes and a generalized protocol for conducting in vivo hypertension studies in rats using this compound. The provided experimental design is a representative model and may require optimization for specific research needs.

Mechanism of Action

This compound acts as a false neurotransmitter. It is actively transported into the sympathetic neuron and accumulates in the storage vesicles, displacing norepinephrine. This leads to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation. The decreased availability of norepinephrine at the neuroeffector junction of blood vessels results in vasodilation and a lowering of blood pressure.

Experimental Protocols

The following is a detailed protocol for a proposed study to evaluate the antihypertensive effects of this compound in the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model. This model is characterized by low-renin hypertension and is relevant for studying certain forms of human hypertension.[4]

Animal Model: DOCA-Salt Hypertensive Rat

-

Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Induction of Hypertension:

-

Control Group: A sham-operated group receiving a placebo pellet and normal drinking water should be included. Another control group could consist of uninephrectomized rats with a placebo pellet and 1% NaCl water to isolate the effect of DOCA.

This compound Administration

-

Preparation: Prepare this compound in a suitable vehicle, such as sterile water or saline.

-

Route of Administration: Oral gavage is a common and effective route for administration in rats.[6]

-

Dosage: Based on toxicity studies in rats, a wide dosage range of 15-400 mg/kg has been reported.[6] For an initial dose-finding study, it is recommended to test at least three dose levels, for example, 25 mg/kg, 50 mg/kg, and 100 mg/kg, administered once daily.

-

Treatment Duration: A treatment period of 4-6 weeks is typically sufficient to observe significant antihypertensive effects.

Blood Pressure and Heart Rate Monitoring

Both non-invasive and invasive methods can be used to monitor cardiovascular parameters.

-

Non-invasive Method (Tail-Cuff Plethysmography):

-

Acclimatize the rats to the restraining device for several days before starting measurements to minimize stress-induced fluctuations.

-

Measure systolic blood pressure and heart rate at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.

-

-

Invasive Method (Radiotelemetry):

-

This is considered the gold standard for continuous and accurate blood pressure and heart rate monitoring in conscious, freely moving rats.[7]

-

Implant telemetry transmitters according to the manufacturer's instructions, typically with the catheter inserted into the abdominal aorta.

-

Allow for a sufficient recovery period (e.g., 1-2 weeks) before initiating baseline recordings.

-

Record data continuously throughout the study to assess effects on diurnal rhythm and variability of blood pressure.

-

Experimental Workflow

Data Presentation

The following tables present hypothetical but expected quantitative data from a study as described above.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in DOCA-Salt Hypertensive Rats (mmHg)

| Treatment Group | Baseline (Week 0) | Week 2 | Week 4 | Week 6 |

| Sham Control | 125 ± 5 | 127 ± 6 | 126 ± 5 | 128 ± 7 |

| DOCA-Salt + Vehicle | 185 ± 8 | 190 ± 7 | 195 ± 9 | 200 ± 8 |

| DOCA-Salt + Guanadrel (25 mg/kg) | 183 ± 7 | 170 ± 6 | 160 ± 8 | 155 ± 7 |

| DOCA-Salt + Guanadrel (50 mg/kg) | 186 ± 9 | 160 ± 8 | 145 ± 7 | 138 ± 6 |

| DOCA-Salt + Guanadrel (100 mg/kg) | 184 ± 8 | 150 ± 7 | 135 ± 6 | 130 ± 5* |

Values are presented as Mean ± SEM. *p < 0.05 compared to DOCA-Salt + Vehicle group.

Table 2: Effect of this compound on Heart Rate (HR) in DOCA-Salt Hypertensive Rats (beats per minute)

| Treatment Group | Baseline (Week 0) | Week 2 | Week 4 | Week 6 |

| Sham Control | 350 ± 15 | 348 ± 12 | 352 ± 14 | 355 ± 16 |

| DOCA-Salt + Vehicle | 380 ± 18 | 385 ± 16 | 390 ± 17 | 395 ± 15 |

| DOCA-Salt + Guanadrel (25 mg/kg) | 378 ± 16 | 360 ± 14 | 350 ± 15 | 345 ± 13 |

| DOCA-Salt + Guanadrel (50 mg/kg) | 382 ± 17 | 345 ± 15 | 330 ± 12 | 320 ± 11 |

| DOCA-Salt + Guanadrel (100 mg/kg) | 379 ± 15 | 330 ± 13 | 310 ± 11 | 300 ± 10 |

Values are presented as Mean ± SEM. *p < 0.05 compared to DOCA-Salt + Vehicle group.

Conclusion

This compound demonstrates significant potential as an antihypertensive agent in preclinical studies. The provided protocol offers a robust framework for evaluating its efficacy in a well-established rat model of hypertension. Researchers should adapt and optimize this protocol based on their specific experimental objectives and available resources. Careful monitoring of cardiovascular parameters and appropriate statistical analysis are crucial for obtaining reliable and meaningful results.

References

- 1. Relationship of guanabenz concentrations in brain and plasma to antihypertensive effect in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mycophenolate Mofetil Attenuates DOCA-Salt Hypertension: Effects on Vascular Tone [frontiersin.org]

- 6. Guanadrel and guanethidine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Guanadrel Sulfate in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Guanadrel Sulfate

| Property | Value |

| Molecular Formula | C₁₀H₁₉N₃O₂ · 0.5 H₂SO₄ |

| Molecular Weight | 246.3 g/mol (Guanadrel base) |

| Water Solubility | 76 mg/mL at 25°C[3] |

| Protein Binding | Approximately 20%[3] |

Representative Bioanalytical Method: LC-MS/MS

LC-MS/MS is the preferred technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and specificity.[4][5][6]

Experimental Workflow

The general workflow for the quantification of this compound in plasma is depicted below.

Detailed Experimental Protocol: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[4][7]

LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| HPLC System | Agilent 1260 Infinity LC or equivalent[4] |

| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Mass Spectrometer | Agilent 6410B Triple Quadrupole LC/MS or equivalent[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Guanadrel: To be determined experimentallyInternal Standard (Guanabenz-d4): To be determined experimentally |

| Fragmentor Voltage | To be optimized |

| Collision Energy | To be optimized |

Note: The specific MRM transitions, fragmentor voltage, and collision energy for this compound and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like Guanabenz-d4) would need to be determined empirically through infusion and optimization experiments.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability for the intended application.[2] The following table summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Acceptance Criteria | Representative Data (Hypothetical) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.995 |

| Calibration range | 1 - 1000 ng/mL | |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 92.5% - 108.3% |